14-Azido-tetradecanoic acid

Catalog No.
S6643549
CAS No.
176108-61-5
M.F
C14H27N3O2
M. Wt
269.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
14-Azido-tetradecanoic acid

CAS Number

176108-61-5

Product Name

14-Azido-tetradecanoic acid

IUPAC Name

14-azidotetradecanoic acid

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

InChI

InChI=1S/C14H27N3O2/c15-17-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14(18)19/h1-13H2,(H,18,19)

InChI Key

BDKKINJEPJYWSL-UHFFFAOYSA-N

SMILES

C(CCCCCCC(=O)O)CCCCCCN=[N+]=[N-]

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCCN=[N+]=[N-]

14-Azido-tetradecanoic acid, also known as 14-azidomyristic acid, is a derivative of myristic acid, a saturated fatty acid with the molecular formula C14H27N3O2\text{C}_{14}\text{H}_{27}\text{N}_{3}\text{O}_{2}. The azido group (-N₃) attached at the 14th carbon position enhances its reactivity and makes it a valuable compound in various chemical and biological applications. This compound is primarily utilized in click chemistry, where it participates in azide-alkyne cycloadditions to form triazoles, which are important in medicinal chemistry and bioconjugation techniques .

14-Azido-myristic acid does not have a direct biological effect. Its mechanism of action relies on its ability to mimic myristic acid and get incorporated into proteins during myristoylation. The subsequent click chemistry reaction with an alkyne-tagged molecule allows researchers to label and identify myristoylated proteins within a complex cellular environment [].

Identifying and Characterizing Myristoylated Proteins

Myristoylation is a post-translational modification where a fatty acid called myristate is attached to a protein. This modification can affect protein function, localization, and stability. 14-AMA serves as a probe for myristoylated proteins due to its unique structure. It contains a myristate group (similar to natural myristate) coupled with an azide moiety.

The azide group is absent in natural biomolecules and acts as a tag for further detection. Researchers can exploit this by introducing 14-AMA into cells using enzymes like N-Myristoyltransferase, which typically attach myristate to proteins [1]. After labeling, tagged proteins can be isolated and identified through various techniques like click chemistry or affinity purification [3].

  • Protein Labeling and Bioconjugation Using N-Myristoyltransferase 1:

2. 14-AMA as a Hydrophobic Bioconjugation Linker

-AMA functions as a linker molecule for attaching various functional groups to proteins. The myristate group facilitates the attachment of the molecule to proteins due to its hydrophobic nature, allowing it to interact with the hydrophobic regions of proteins. The azide group, on the other hand, serves as a versatile anchor for further modifications.

Researchers can leverage click chemistry techniques to attach various biomolecules like fluorophores, biotin, or drugs to the azide group of 14-AMA-labeled proteins [2]. This allows for protein visualization, purification, or targeted drug delivery applications.

  • Chemoenzymatic Labeling of Proteins for Imaging in Bacterial Cells 2:

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction allows for the formation of 1,4-disubstituted 1,2,3-triazoles, which are useful in drug development and materials science .
  • Staudinger ligation: This reaction involves the conversion of an azide to an amine using phosphines, allowing for bioconjugation applications .
  • Reduction: The azido group can be reduced to an amine under specific conditions, altering its biological activity and properties.

14-Azido-tetradecanoic acid exhibits notable biological activity due to its structural similarity to myristic acid. It can interact with various enzymes, particularly N-myristoyltransferases, which facilitate the attachment of fatty acids to proteins. This modification is crucial for protein localization and function within cellular membranes . Additionally, its azido group allows for selective labeling and tracking of biomolecules in biological systems.

Several methods exist for synthesizing 14-azido-tetradecanoic acid:

  • Direct Azidation: Myristic acid can be converted into 14-azido-tetradecanoic acid through nucleophilic substitution reactions using sodium azide.
  • Click Chemistry Approaches: Utilizing pre-existing alkyne derivatives, 14-azido-tetradecanoic acid can be synthesized via CuAAC reactions .
  • Functionalization of Fatty Acids: Various synthetic pathways involve modifying fatty acids to introduce the azido group selectively.

The unique properties of 14-azido-tetradecanoic acid make it applicable in various fields:

  • Bioconjugation: Used as a hydrophobic linker for attaching biomolecules in drug development and diagnostics .
  • Material Science: Employed in the synthesis of functionalized polymers and nanomaterials.
  • Medicinal Chemistry: Acts as a precursor for developing pharmaceutical compounds through click chemistry.

14-Azido-tetradecanoic acid shares structural similarities with several other fatty acids and their derivatives. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Myristic AcidC₁₄H₂₈O₂Natural fatty acid; no azide functionality
Palmitic AcidC₁₆H₃₂O₂Saturated fatty acid; longer carbon chain
Oleic AcidC₁₈H³₄O₂Monounsaturated fatty acid; contains a double bond
12-Azidododecanoic AcidC₁₂H₂₄N₃O₂Similar azide functionality but shorter carbon chain
Stearic AcidC₁₈H₃₆O₂Saturated fatty acid; longer carbon chain

The presence of the azido group in 14-azido-tetradecanoic acid distinguishes it from these similar compounds, providing enhanced reactivity and versatility in chemical applications. Its ability to participate in click chemistry makes it particularly valuable in synthetic biology and medicinal chemistry contexts.

XLogP3

6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

269.21032711 g/mol

Monoisotopic Mass

269.21032711 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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